An In-depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: Properties and Applications in Bioconjugation
An In-depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker paramount in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. Its unique architecture, featuring a thiol-reactive 2-pyridyldithio group and an amine-reactive carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers remarkable versatility. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
(2-pyridyldithio)-PEG4 acid is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C16H25NO6S2 | [1][2] |
| Molecular Weight | 391.50 g/mol | [1][2] |
| CAS Number | 581065-93-2 | [2] |
| Appearance | Colorless to light yellow viscous liquid | [3] |
| Purity | >95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions in organic solvents, store at -80°C for up to 6 months or -20°C for 1 month under a nitrogen atmosphere. | [4][5] |
Reactivity and Stability
The utility of (2-pyridyldithio)-PEG4 acid lies in its two distinct reactive moieties:
-
2-Pyridyldithio Group: This group reacts specifically with free sulfhydryl (thiol) groups over a wide pH range to form a stable disulfide bond. This reaction is central to its use in conjugating molecules to cysteine residues in proteins or to thiol-functionalized surfaces. The disulfide bond is cleavable under reducing conditions, a feature exploited for drug release within the intracellular environment.[5][6]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[7][]
The stability of the pyridyldithio group is pH-dependent, with optimal reactivity and stability of the resulting disulfide bond generally observed between pH 6.5 and 7.5.[9]
Experimental Protocols
This section provides detailed methodologies for the key applications of (2-pyridyldithio)-PEG4 acid.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to an antibody.[10][11][12]
Step 1: Activation of (2-pyridyldithio)-PEG4 Acid and Conjugation to an Amine-Containing Drug
-
Reagent Preparation:
-
Dissolve (2-pyridyldithio)-PEG4 acid in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) at a concentration of 10-20 mg/mL.
-
Dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), add a 1.5 to 2-fold molar excess of EDC and a 1.2 to 1.5-fold molar excess of NHS to the (2-pyridyldithio)-PEG4 acid solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-6.0.[7][13]
-
-
Conjugation to the Drug:
-
Add the amine-containing drug to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker over the drug is recommended.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction with the primary amine is most efficient at pH 7.2-8.0.[13]
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting (2-pyridyldithio)-PEG4-drug conjugate using reverse-phase HPLC.
-
Step 2: Antibody Reduction and Conjugation to the Linker-Drug Construct
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4.
-
-
Partial Reduction of Antibody Disulfide Bonds:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be carefully optimized to achieve the desired number of free thiol groups (typically aiming for a drug-to-antibody ratio, DAR, of 4). A starting point is a 2-5 fold molar excess of TCEP over the antibody.[12]
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a conjugation buffer (e.g., PBS, pH 7.2). This step is critical to prevent the reduction of the pyridyldithio group on the linker-drug construct.
-
-
Conjugation to Linker-Drug:
-
Add the purified (2-pyridyldithio)-PEG4-drug conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-drug over the free thiol groups on the antibody is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of a thiol-reactive compound like N-ethylmaleimide.
-
Protocol 2: Purification and Characterization of the ADC
-
Purification:
-
Purify the crude ADC mixture using Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).[14][15][][17][18]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[14]
-
Load the sample in a high salt buffer (e.g., Mobile Phase A) and elute with a decreasing salt gradient.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using techniques such as HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[19][20][21][22][23]
-
Mass Spectrometry: Confirm the identity and integrity of the ADC using intact mass analysis and peptide mapping by LC-MS/MS.[19][21][22]
-
Size-Exclusion Chromatography (SEC): Assess the level of aggregation in the final ADC product.
-
Binding Affinity: Evaluate the antigen-binding affinity of the ADC using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 3: Functionalization of Nanoparticles
This protocol provides a general workflow for the functionalization of silica (B1680970) nanoparticles.
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse silica nanoparticles in toluene by ultrasonication.
-
Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension and stir at room temperature overnight.[24]
-
Separate the particles by centrifugation and wash with toluene, ethanol, and water.
-
-
Activation of (2-pyridyldithio)-PEG4 Acid:
-
Activate the carboxylic acid group of (2-pyridyldithio)-PEG4 acid using EDC and NHS as described in Protocol 1, Step 1.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.
-
Add the activated (2-pyridyldithio)-PEG4-NHS ester solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.[25]
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with DMF and deionized water to remove unreacted linker and byproducts.
-
Applications in Drug Development
The primary application of (2-pyridyldithio)-PEG4 acid is in the construction of ADCs. The disulfide linker is designed to be stable in the bloodstream and to be cleaved in the reducing environment of the tumor cell cytoplasm, releasing the cytotoxic payload.[6]
Mechanism of Action of an ADC with a Tubulin Inhibitor Payload
Many potent cytotoxic agents used in ADCs are tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids.[26][27][28] These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[26]
Conclusion
(2-pyridyldithio)-PEG4 acid is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined structure and dual reactivity allow for the precise and efficient linking of biomolecules, drugs, and nanoparticles. The cleavable disulfide bond makes it particularly suitable for the development of next-generation targeted therapeutics like ADCs, enabling controlled drug release at the site of action. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers working to harness the potential of this powerful crosslinker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. (2-pyridyldithio)-PEG4 acid - Creative Biolabs [creative-biolabs.com]
- 3. cenmed.com [cenmed.com]
- 4. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 5. (2-pyridyldithio)-PEG4-propargyl, 2170240-99-8 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. broadpharm.com [broadpharm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. enovatia.com [enovatia.com]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. One moment, please... [sterlingpharmasolutions.com]
- 24. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20080063868A1 - Functionalized silica nanoparticles having polyethylene glycol linkage and production method thereof - Google Patents [patents.google.com]
- 26. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 27. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 28. profiles.wustl.edu [profiles.wustl.edu]
